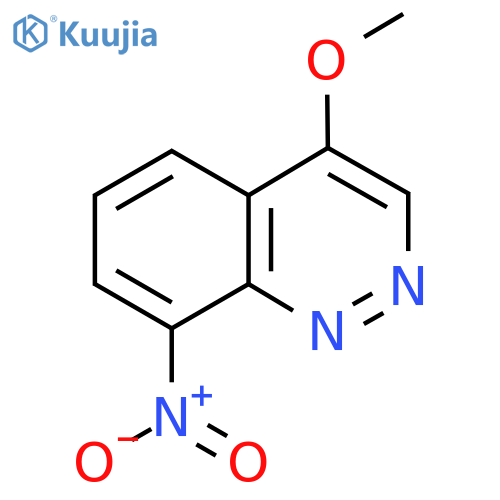Cas no 7398-03-0 (4-Methoxy-8-nitrocinnoline)

4-Methoxy-8-nitrocinnoline structure
商品名:4-Methoxy-8-nitrocinnoline
CAS番号:7398-03-0
MF:C9H7N3O3
メガワット:205.170181512833
CID:4933952
4-Methoxy-8-nitrocinnoline 化学的及び物理的性質
名前と識別子
-
- 4-Methoxy-8-nitrocinnoline
-
- インチ: 1S/C9H7N3O3/c1-15-8-5-10-11-9-6(8)3-2-4-7(9)12(13)14/h2-5H,1H3
- InChIKey: PKAAFHUWDHDRLF-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CN=NC2C(=CC=CC=21)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 243
- トポロジー分子極性表面積: 80.8
- 疎水性パラメータ計算基準値(XlogP): 1
4-Methoxy-8-nitrocinnoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2040274-1g |
4-Methoxy-8-nitrocinnoline |
7398-03-0 | 97% | 1g |
¥11038.00 | 2024-07-28 | |
| Alichem | A449042035-5g |
4-Methoxy-8-nitrocinnoline |
7398-03-0 | 97% | 5g |
$3714.48 | 2023-09-01 | |
| Alichem | A449042035-1g |
4-Methoxy-8-nitrocinnoline |
7398-03-0 | 97% | 1g |
$1286.74 | 2023-09-01 |
4-Methoxy-8-nitrocinnoline 関連文献
-
1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
7398-03-0 (4-Methoxy-8-nitrocinnoline) 関連製品
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
